2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester
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Overview
Description
This compound is a derivative of coumarin, a type of heterocycle that has been widely studied due to its valuable biological and pharmaceutical properties . It is used as an intermediate in organic synthesis and pharmaceutical development .
Synthesis Analysis
The synthesis of coumarin derivatives has been a focus of many organic and pharmaceutical chemists . The methods for synthesizing these compounds can be classified based on the co-groups of the coumarin ring and are carried out under both classical and non-classical conditions .Chemical Reactions Analysis
The chemical reactions involving coumarin derivatives are diverse and depend on the specific groups attached to the coumarin ring . These reactions are often carried out under green conditions, using green solvents and catalysts .Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of various derivatives, which are important in the study of organic chemistry. For instance, it has been used in the synthesis of chromane derivatives, which were then studied for their structural and conformational aspects (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).
Applications in Medicinal Chemistry
- In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their potential as anti-microbial agents. This includes the study of thiazole substituted coumarins for their antibacterial and antifungal activities (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Fluorescent Properties and Material Science
- The compound has applications in the study of fluorescent properties and material science. For instance, its derivatives have been used to synthesize novel microporous organic materials, which were characterized for their fluorescent spectrum and luminescence lifetime (Cheng, Yang, Yang, & Zhang, 2013).
Cytotoxic Effects and Cancer Research
- Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects, showing significant activities against human cancer cell lines. This highlights its potential in cancer research and therapy (Kossakowski, Ostrowska, Hejchman, & Wolska, 2005).
Polymer Science
- In polymer science, derivatives of this compound have been used in the synthesis of well-defined condensation polymers. This has implications for the development of new materials with specific properties (Sugi, Yokoyama, Furuyama, Uchiyama, & Yokozawa, 2005).
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(2-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)ethyl)-6-methoxybenzoate Coumarin derivatives, to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
The exact mode of action of Methyl 2-(2-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)ethyl)-6-methoxybenzoate Coumarin derivatives are known to exhibit a range of biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(2-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)ethyl)-6-methoxybenzoate Coumarin derivatives are known to interact with a variety of biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The ADME properties of Methyl 2-(2-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)ethyl)-6-methoxybenzoate The pharmacokinetics of coumarin derivatives can vary widely depending on their specific structures .
Result of Action
The molecular and cellular effects of Methyl 2-(2-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)ethyl)-6-methoxybenzoate Coumarin derivatives are known to have a range of effects at the molecular and cellular level, depending on their specific structures and targets .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 2-(2-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)ethyl)-6-methoxybenzoate Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of coumarin derivatives .
Future Directions
Properties
IUPAC Name |
methyl 2-[2-[7-(diethylamino)-2-oxochromen-3-yl]ethyl]-6-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-5-25(6-2)19-13-12-17-14-18(23(26)30-21(17)15-19)11-10-16-8-7-9-20(28-3)22(16)24(27)29-4/h7-9,12-15H,5-6,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFGZYGQFBLEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)CCC3=C(C(=CC=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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